2-chloro-6-methyl-N-phenylbenzamide

Vue d'ensemble

Description

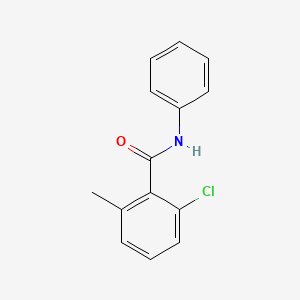

2-chloro-6-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-phenylbenzamide typically involves the reaction of 2-chloro-6-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Oxidation of Methyl to Formyl Group

The methyl group at position 6 undergoes selective oxidation to yield 2-chloro-6-formyl-N-phenylbenzamide under controlled conditions. This reaction is critical for introducing electrophilic sites for subsequent transformations.

Mechanistic Insight :

Iron(II) chloride facilitates radical-mediated oxidation, while Selectfluor® acts as both an oxidant and fluorine source. The methyl group is converted to a formyl moiety via sequential hydrogen abstraction and oxygen rebound steps .

Regioselective Bromination Pathways

Though not directly studied on 2-chloro-6-methyl-N-phenylbenzamide, analogous benzanilide bromination methodologies provide actionable insights. Substrate-directed C–H functionalization enables predictable regioselectivity.

Structural Influence :

-

The chloro substituent at position 2 exerts −I/−M effects, deactivating the ring but directing electrophiles to meta positions.

-

The methyl group at position 6 provides weak +I activation, favoring ortho/para substitution patterns .

Epoxidation and Rearrangement (Derivative-Based)

While not a direct reaction of this compound, its oxidized form (2-chloro-6-formyl-N-phenylbenzamide) undergoes further transformations:

Epoxidation with Chloroacetone

Fe(tpp)OTf-Catalyzed Rearrangement

The epoxide undergoes acid-mediated rearrangement to form 2-chloro-6-(2,3-butanedione)-N-phenylbenzamide, a key step in isoindolinone synthesis .

Biological Relevance

Though beyond the scope of direct reactions, derivatives like 3-acetyl-8-chloro-2-phenylisoquinolin-1(2H)-one (synthesized from this compound) show promise as intermediates in serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine) .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a benzamide backbone with a chlorine atom at position 2 and a methyl group at position 6 on the benzene ring. The presence of the phenyl group enhances its aromatic properties and contributes to its diverse biological activities. The synthesis of 2-chloro-6-methyl-N-phenylbenzamide typically involves the reaction of appropriate aniline derivatives with acyl chlorides or carboxylic acids under controlled conditions to yield the desired amide.

This compound has been studied for its significant biological activities, particularly as a potential pharmaceutical agent. Key applications include:

- Anticancer Activity : Research indicates that this compound may act as an inhibitor in various cancer-related pathways. Its structural similarity to other bioactive compounds enhances its potential for drug development targeting cancer.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential for use in developing antibacterial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chlorine at position 2, methyl at position 6 | Potentially enhanced bioactivity due to dual substitutions |

| N-Phenylbenzamide | No halogen or methyl substitutions | Baseline for activity comparison |

| 2-Chloro-N-phenylbenzamide | Chlorine at position 2 | Lacks methyl group; different reactivity |

| N-(4-Chlorophenyl)benzamide | Chlorine at para position | Different substitution pattern affecting properties |

This table highlights how structural variations influence biological activity and chemical behavior, emphasizing the unique aspects of this compound.

Case Studies and Research Findings

- Antiparasitic Activity : In studies focused on kinetoplastid parasites, derivatives of benzamides similar to this compound have demonstrated curative effects in animal models, suggesting potential applications in treating diseases such as African trypanosomiasis .

- Inhibitory Effects : A series of substituted benzamides were identified as potent inhibitors of specific kinases involved in cancer proliferation. These findings suggest that compounds like this compound could be developed further for oncology indications due to their favorable pharmacokinetic profiles .

- Antifungal Properties : Recent investigations into novel N-phenylbenzamide derivatives revealed antifungal activities against various plant pathogens, indicating that similar compounds may be effective in agricultural applications as well .

Mécanisme D'action

The mechanism of action of 2-chloro-6-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-6-methylbenzamide

- 2-chloro-N-phenylbenzamide

- 6-methyl-N-phenylbenzamide

Uniqueness

2-chloro-6-methyl-N-phenylbenzamide is unique due to the combined presence of the chlorine atom, methyl group, and phenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Activité Biologique

2-Chloro-6-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula : CHClN\O

The compound features a chlorinated benzamide structure, which contributes to its unique reactivity and biological activity. The presence of both chlorine and a methyl group on the benzene ring enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function through:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in various metabolic pathways, influencing cellular processes related to disease progression.

- Receptor Modulation : It may act as a modulator of receptor activity, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines by disrupting cellular functions and promoting cell cycle arrest. This activity is particularly noted against solid tumors, where it demonstrates significant cytotoxic effects.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. It has been shown to inhibit the replication of certain viruses by stabilizing viral capsids and preventing uncoating, thereby blocking the viral life cycle.

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results showed that the compound inhibited growth at concentrations as low as 15 µM, indicating strong potential for development into an antimicrobial agent. -

Anticancer Mechanisms :

In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed increased annexin V staining, supporting its role as a potential anticancer therapeutic. -

Antiviral Activity Against Enteroviruses :

The compound was tested against Coxsackie Virus A9, showing effective inhibition of viral replication with an EC value of 1 µM. Mechanistic studies suggested that it binds to the viral capsid, preventing uncoating and subsequent infection of host cells.

Propriétés

IUPAC Name |

2-chloro-6-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCKYTVKZDZSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.